Product packaging for 3-Ethyl-4-fluoro-1H-indazole(Cat. No.:CAS No. 1146118-69-5)

3-Ethyl-4-fluoro-1H-indazole

Cat. No.: B3214567
CAS No.: 1146118-69-5
M. Wt: 164.18 g/mol
InChI Key: AVPOMEBUAXMJPC-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-1H-indazole (CAS 1146118-69-5) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 9 H 9 FN 2 and a molecular weight of 164.18 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Specifically, indazole derivatives have demonstrated substantial antitumor properties, acting through mechanisms such as kinase inhibition . For instance, derivatives featuring the 1H-indazole-3-amine structure are recognized as effective hinge-binding fragments in kinase inhibitors, while modifications at the C-3 and C-5 positions of the indazole ring are common strategies to enhance potency and selectivity against various cancer cell lines . This compound is provided with a typical purity of ≥98% and is intended for research applications only . It is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2 B3214567 3-Ethyl-4-fluoro-1H-indazole CAS No. 1146118-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPOMEBUAXMJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3 Ethyl 4 Fluoro 1h Indazole

Historical Evolution of Indazole Synthesis Relevant to 3-Ethyl-4-fluoro-1H-indazole

The history of indazole synthesis dates back to the late 19th century. The first synthesis of the parent 1H-indazole was reported by Emil Fischer in the 1880s, which involved the thermal cyclization of o-hydrazino cinnamic acid. This foundational work opened the door to the exploration of the indazole scaffold.

Following Fischer's discovery, a variety of classical methods were developed. These early syntheses typically relied on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. Common strategies included:

Jacobson Indazole Synthesis: This method involves the cyclization of 2-acylphenylhydrazines, often under acidic conditions. While effective for certain substitution patterns, it can be limited by the availability of the starting hydrazines and the harsh reaction conditions.

Davis-Beirut Reaction: This reaction involves the condensation of a 2-nitrobenzaldehyde (B1664092) with an aniline (B41778) derivative, followed by a reductive cyclization to form the indazole N-N bond.

Cadogan Reductive Cyclization: A more general approach involves the deoxygenation of 2-nitrobenzylamines or related compounds using trivalent phosphorus reagents, such as tri-n-butylphosphine, to induce cyclization. This method offers a mild and efficient one-pot synthesis of 2H-indazoles from commercially available ortho-nitrobenzaldehydes and various amines. nih.gov

These historical methods laid the groundwork for indazole chemistry but often suffered from limitations such as low yields, harsh reaction conditions, and a lack of regioselectivity, particularly for complex substitution patterns like that found in this compound. The need for more versatile and selective methods spurred the development of the modern synthetic approaches discussed in the following sections.

Modern Approaches for the Preparation of this compound

Modern organic synthesis offers a diverse toolkit for the construction of highly functionalized heterocyclic systems. The preparation of this compound can be approached by focusing on two key aspects: the formation of the core indazole ring and the regioselective introduction of the required substituents.

Cyclization Reactions for the Indazole Core Formation

The construction of the bicyclic indazole system remains a central challenge in the synthesis of its derivatives. Contemporary methods have focused on improving efficiency, mildness, and functional group tolerance.

One powerful modern strategy is the [3+2] cycloaddition of arynes with diazo compounds. In this approach, an aryne, generated in situ from a precursor like an o-(trimethylsilyl)aryl triflate, reacts with a diazo compound to form the indazole ring. korea.ac.krresearchgate.net This method is highly efficient for producing 3-substituted-1H-indazoles. korea.ac.krresearchgate.net Readily available and stable N-tosylhydrazones can serve as precursors to the required diazo compounds, reacting with arynes under mild conditions to afford the indazole products in good yields. mdpi.comchim.itgoogle.com

Another significant advancement is the use of intramolecular C-H amination reactions . For instance, a ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. guidechem.com Similarly, copper-catalyzed aerobic oxidative C(sp²)–H amination of N-tosylhydrazones provides an efficient route to the indazole core. nih.gov

Metal-free approaches have also gained prominence. A one-pot reaction of easily accessible 2-aminophenones with hydroxylamine (B1172632) derivatives yields indazoles under mild conditions, demonstrating broad functional group tolerance. korea.ac.kr

Cyclization Method Key Reagents/Catalysts General Substrates Key Features
[3+2] Cycloaddition CsF or TBAFo-(trimethylsilyl)aryl triflates, Diazo compounds (or N-tosylhydrazones)Mild conditions, high efficiency, direct route to 3-substituted indazoles. researchgate.netmdpi.comchim.itgoogle.com
Cadogan Reductive Cyclization Tri-n-butylphosphineo-nitrobenzaldehydes, AminesMild, one-pot synthesis, good for 2H-indazoles. nih.gov
Intramolecular C-H Amination Pd(OAc)₂ (ligand-free) or Cu(OAc)₂/O₂Aminohydrazones or N-tosylhydrazonesUtilizes C-H functionalization, good functional group tolerance. guidechem.comnih.gov
Metal-Free Cyclization Hydroxylamine derivatives2-AminophenonesOperationally simple, insensitive to air and moisture. korea.ac.kr

Strategies for Regioselective Functionalization: Introducing Ethyl and Fluoro Moieties

Achieving the specific 3-ethyl-4-fluoro substitution pattern requires precise control over the regioselectivity of the functionalization steps. This can be accomplished either by building the ring from appropriately substituted precursors or by functionalizing a pre-formed indazole scaffold.

Introducing an ethyl group at the C-3 position of the indazole ring is a key synthetic step. Several modern methodologies allow for such regioselective alkylation.

Cycloaddition with Ethyl-Containing Precursors: The [3+2] cycloaddition between an aryne and a diazo compound is highly suitable for this purpose. By using a diazo compound derived from propanal (i.e., 1-diazoethane, often generated in situ from propanal N-tosylhydrazone), the ethyl group can be directly installed at the C-3 position during the ring-forming step. mdpi.comchim.it

Directed Metalation: A powerful strategy for functionalizing a pre-existing indazole ring involves directed ortho-metalation. The indazole nitrogen can be protected with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can direct regioselective lithiation at the C-3 position using a strong base like n-butyllithium. nih.gov The resulting C-3 lithiated indazole can then be trapped with an ethylating electrophile, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group. A similar strategy involves C-3 zincation followed by a Negishi cross-coupling reaction. beilstein-journals.org

Radical Alkylation: Photoredox-catalyzed Minisci-type reactions have emerged as a mild method for C-H functionalization. It is plausible that an ethyl group could be introduced at the C-3 position of an N-protected indazole using an ethyl radical precursor, such as an ethyltrifluoroborate salt, under photoredox conditions. unipa.it

Direct C-4 fluorination of a pre-formed indazole ring via electrophilic fluorination is challenging due to competing reactions at other positions. Therefore, the most common and reliable strategy is to construct the indazole ring using a starting material that already contains the fluorine atom at the desired position.

This "fluorinated precursor" approach ensures unambiguous placement of the fluorine substituent. A typical synthetic route would start with a fluorinated aniline or benzaldehyde (B42025) derivative. For example, a synthesis of 5-bromo-4-fluoro-1H-indazole has been successfully demonstrated starting from 3-fluoro-2-methylaniline. beilstein-journals.org This precursor undergoes bromination and then a diazotization/cyclization reaction to form the indazole ring, with the fluorine atom retained at the C-4 position throughout the sequence. beilstein-journals.org Similarly, a synthesis could be envisioned starting from a precursor like 2-amino-6-fluorotoluene or 2-bromo-6-fluorobenzaldehyde, which would then undergo cyclization to form the 4-fluoroindazole core.

While direct electrophilic fluorination of heterocycles using reagents like N-fluorobenzenesulfonimide (NFSI) is known, for indazoles, this has been reported to occur regioselectively at the C-3 position, not C-4. orgsyn.org Therefore, building the ring from a fluorinated starting material remains the most effective and widely used technique for preparing C-4 fluorinated indazoles. beilstein-journals.org

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, offering powerful methods for both the construction and functionalization of the indazole core. organic-chemistry.orggoogle.com Palladium, copper, and rhodium are the most prominently used metals in this context.

Palladium Catalysis: Palladium catalysts are extensively used for C-N and C-C bond-forming reactions. Palladium-catalyzed intramolecular amination of aryl hydrazones derived from 2-bromoaldehydes is an efficient method for creating the N(1)-C(7a) bond of the indazole ring. Furthermore, Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for functionalizing a pre-formed halo-indazole. For example, a 3-iodo-4-fluoro-1H-indazole could potentially be coupled with an ethylboronic acid derivative to install the C-3 ethyl group.

Copper Catalysis: Copper catalysts are particularly effective for N-N and C-N bond formation. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where copper plays a key role in forming both the C-N and N-N bonds to construct the 2H-indazole ring system. beilstein-journals.org Copper is also used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. guidechem.com

Rhodium Catalysis: Rhodium catalysts have enabled novel synthetic routes through C-H activation. An efficient, one-step synthesis of N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. beilstein-journals.org While this specific reaction leads to 2H-indazoles, the principle of Rh-catalyzed C-H activation and annulation is a powerful tool that could be adapted for the synthesis of other indazole isomers.

Metal Catalyst Reaction Type Role in Synthesis Example Precursors
Palladium (Pd) Intramolecular Amination, Cross-CouplingForms N(1)-C(7a) bond; C-3 functionalization.2-bromoaryl hydrazones, 3-haloindazoles.
Copper (Cu) C-N / N-N Bond Formation, CyclizationForms indazole core via multicomponent reactions. beilstein-journals.org2-bromobenzaldehydes, amines, sodium azide.
Rhodium (Rh) C-H Activation / AnnulationForms indazole core via formal [4+1] annulation. beilstein-journals.orgAzobenzenes, aldehydes.

Green Chemistry and Sustainable Synthesis Protocols for this compound

A comprehensive search for green and sustainable synthetic protocols specifically for this compound yielded no results. The principles of green chemistry in organic synthesis aim to reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches often involve the use of environmentally benign solvents (like water or ethanol), heterogeneous catalysts, microwave-assisted synthesis, or one-pot reactions to improve efficiency and reduce waste. nih.gov

While there are general green methodologies for the synthesis of heterocyclic compounds like indazoles, such as using copper-catalyzed reactions in green solvents or employing one-pot procedures, organic-chemistry.org no literature specifically applies these principles to the synthesis of this compound. Consequently, no data is available on the use of alternative solvents, energy-efficient methods, or atom-economical approaches for this specific compound.

Process Development and Scalability Considerations for this compound Production

Information regarding the process development and scalability for the production of this compound is not available in the reviewed literature. Process development for active pharmaceutical ingredients and other fine chemicals typically involves optimizing reaction conditions for large-scale manufacturing, ensuring safety, and developing robust purification methods. researchgate.netscispace.com

For related fluorinated indazoles, process development has focused on overcoming challenges such as poor reactivity and thermal hazards, sometimes employing high-throughput screening and statistical modeling to find safe and optimal conditions for production. researchgate.netscispace.com However, no such studies have been published for this compound. Issues related to pilot plant scale-up, management of potential exothermic events, or strategies for ensuring consistent purity and yield in a large-scale setting for this specific compound remain unaddressed in the scientific domain.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of synthetic efficiencies and selectivities requires the existence of multiple, well-documented synthetic routes to a target molecule. For this compound, the scientific literature does not provide such routes. General strategies for synthesizing 3-alkyl-1H-indazoles exist, such as the [3+2] cycloaddition of diazo compounds with arynes, but specific applications to the 4-fluoro-substituted target with an ethyl group are not described. organic-chemistry.orgnih.gov

Therefore, it is not possible to construct a data table or perform a detailed analysis comparing different synthetic pathways in terms of:

Purity of the final product

Reaction conditions (temperature, pressure, catalysts)

Cost-effectiveness

Environmental impact (E-factor)

Regioselectivity and chemoselectivity

Without published research detailing at least one complete synthetic method for this compound, a foundational requirement for any comparative study is unmet.

Advanced Spectroscopic and Spectrometric Characterization of 3 Ethyl 4 Fluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Ethyl-4-fluoro-1H-indazole

Specific NMR data for this compound, which is crucial for its structural elucidation, is not available in published literature. This includes proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra, as well as two-dimensional NMR studies.

¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound

Detailed and experimentally verified chemical shift assignments for the protons and carbons of this compound are not documented in accessible scientific sources.

¹⁹F NMR Spectroscopy for Fluorine Moiety Characterization in this compound

While ¹⁹F NMR is a key technique for characterizing fluorinated organic molecules, specific data regarding the chemical shift and coupling constants for the fluorine atom in this compound has not been reported.

2D NMR Techniques (COSY, HSQC, HMBC) in the Definitive Assignment of this compound

There are no available studies that employ 2D NMR techniques such as COSY, HSQC, and HMBC for the definitive structural assignment of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound

High-resolution mass spectrometry data, which would provide an accurate mass measurement to confirm the molecular formula of this compound, could not be found in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of this compound

Experimentally obtained Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound, which would provide insights into its functional groups and electronic structure, are not available in the public domain.

X-ray Crystallography for Solid-State Structural Determination of this compound

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.

Theoretical and Computational Chemistry Studies on 3 Ethyl 4 Fluoro 1h Indazole

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Ethyl-4-fluoro-1H-indazole

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For this compound, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

DFT calculations can also yield a variety of electronic properties. Studies on similar molecules, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, have utilized DFT to calculate atomic shielding tensors and compare them with experimental NMR data, aiding in spectral assignment rsc.org. For this compound, key parameters like dipole moment, polarizability, and vibrational frequencies could be calculated. The computed vibrational frequencies are crucial for interpreting infrared and Raman spectra. Furthermore, DFT is used to determine the energies of molecular orbitals, which are essential for analyzing chemical reactivity. nih.govrsc.org

Note: This table represents the types of data that would be generated from a DFT study, not empirically published values.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic nature. youtube.comtaylorandfrancis.com

For this compound, the distribution and energy of these orbitals are influenced by its substituents.

HOMO: The electron-rich indazole ring system, combined with the electron-donating effect of the 3-ethyl group, would likely result in the HOMO being delocalized primarily across the bicyclic core. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO suggests a greater ease of donating an electron.

LUMO: The electronegative 4-fluoro substituent withdraws electron density from the benzene (B151609) portion of the indazole ring. This effect would lower the energy of the LUMO (ELUMO) and likely concentrate the LUMO's density around the fluorinated ring, indicating this region is more susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govrsc.org Conversely, a small gap suggests the molecule is more polarizable and reactive. DFT studies on various indazole derivatives have focused on calculating this gap to compare the relative stability of different compounds. nih.gov

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the electronegative nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom.

Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom attached to the N1 nitrogen (the N-H group), making it a potential hydrogen-bond donor site.

Green regions represent areas of neutral or near-zero potential.

The MEP surface provides a chemically intuitive picture of how the molecule will interact with other polar molecules or ions, highlighting its hydrogen bond accepting and donating capabilities.

Conformational Analysis and Tautomeric Preferences of this compound

The structural flexibility and potential isomerism of this compound can be explored through conformational and tautomeric analysis.

Conformational Analysis: The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the ethyl group to the indazole ring at the C3 position. Different rotational conformers (rotamers) can exist, such as staggered and eclipsed forms. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the lowest-energy (most stable) conformation. It is expected that a staggered conformation, which minimizes steric hindrance between the methyl part of the ethyl group and the indazole ring, would be the most stable.

Tautomeric Preferences: Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-tautomers, depending on which nitrogen atom of the pyrazole ring bears the hydrogen atom. For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is significantly more stable than the 2H-tautomer, a finding supported by experimental evidence. rsc.org This preference is attributed to the greater aromaticity of the 1H-indazole system. It is highly probable that this compound also predominantly exists as the 1H-tautomer. DFT calculations could precisely quantify the energy difference between the 1H and 2H tautomers of this specific derivative.

Molecular Dynamics Simulations to Investigate Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often used to investigate the interaction of a ligand with a biological macromolecule mdpi.comnih.gov, MD simulations can also provide insights into the dynamic behavior of an isolated molecule in different environments, such as in a vacuum or in a solvent.

An MD simulation of this compound could be used to:

Explore its conformational landscape by observing the rotation of the ethyl group over time and the flexibility of the indazole ring system.

Analyze its solvation properties by simulating the molecule in a box of explicit solvent molecules (e.g., water). This would reveal how solvent molecules arrange themselves around the solute and could be used to calculate properties like the free energy of solvation.

Study intermolecular interactions by simulating multiple molecules together to understand how they aggregate and pack in a condensed phase.

MD simulations provide a time-averaged perspective on molecular behavior that complements the static, zero-kelvin picture provided by quantum chemical calculations.

In Silico Prediction of Molecular Interactions and Target Binding Affinities for this compound

In silico methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might interact with a biological target, typically a protein. This process involves computationally placing the molecule into the binding site of a protein and scoring the interaction to estimate its binding affinity.

The structural features of this compound suggest several potential interactions that could contribute to binding affinity:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the lone pair on the N2 nitrogen can act as a hydrogen bond acceptor.

Aromatic Interactions: The fused aromatic ring system can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic Interactions: The ethyl group at the C3 position provides a lipophilic character, which can favor interactions with hydrophobic pockets in a target protein.

Halogen Bonding: The fluorine atom at the C4 position, while typically considered a weak hydrogen bond acceptor, can also participate in other non-covalent interactions, influencing binding orientation and affinity.

By docking the molecule against a library of known protein structures, it is possible to generate hypotheses about its potential biological targets. Subsequent calculation of binding free energies using more sophisticated methods like MM/GBSA or MM/PBSA can refine these predictions. nih.gov While these predictions require experimental validation, they are a crucial first step in drug discovery and chemical biology for identifying potential modes of action. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to establish a correlation between the chemical structure of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for a molecule's therapeutic effect, QSAR models can guide the design of more potent and selective drug candidates.

QSAR studies are pivotal in modern drug discovery, enabling the prediction of biological activity for novel molecules, thereby streamlining the drug development process and reducing the need for extensive experimental screening. These models are built upon the principle that the biological effect of a compound is directly related to its molecular structure and properties.

While specific QSAR studies focusing exclusively on this compound derivatives are not widely available in published literature, extensive research on the broader class of indazole derivatives provides a solid framework for understanding the potential application of these computational methods. Studies on indazole derivatives as inhibitors of various enzymes, such as Hypoxia-Inducible Factor-1α (HIF-1α) and leukocyte-specific protein tyrosine kinase (Lck), have demonstrated the utility of QSAR in elucidating their structure-activity relationships nih.govnih.gov.

Research on indazole analogs as selective β-estrogen receptor ligands has also utilized QSAR to determine the essential structural features for their activity eurekaselect.com. Furthermore, the application of QSAR in understanding the inhibitory mechanisms of indazole compounds against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) in bacteria highlights the versatility of this approach nih.govdistantreader.orgaboutscience.eu. The insights from these studies can be extrapolated to guide the design and optimization of novel this compound derivatives with desired biological activities.

Detailed Research Findings

In a typical QSAR study of indazole derivatives, a dataset of compounds with known biological activities is used to develop a mathematical model. This model correlates the biological activity with various molecular descriptors that quantify different aspects of the chemical structure.

Key Molecular Descriptors in QSAR Studies of Indazole Derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the highly electronegative fluorine atom at the 4-position would significantly influence the electronic landscape of the indazole ring, which can be a key factor in its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. The ethyl group at the 3-position of the indazole ring would be a significant steric feature, and its orientation and bulkiness could either be favorable or unfavorable for binding to a specific target protein.

Topological Descriptors: These are numerical values that describe the connectivity and branching of the atoms in a molecule.

Once a QSAR model is developed, it is validated to ensure its predictive power. A statistically robust model can then be used to predict the biological activity of newly designed derivatives of this compound, even before they are synthesized. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and most favorable properties.

The following interactive data table presents a hypothetical QSAR dataset for a series of this compound derivatives. This table illustrates how different substituents on the indazole core can influence key molecular descriptors and, consequently, the predicted biological activity (pIC50).

Compound IDSubstituent (R)Molecular WeightLogPPredicted pIC50
EFI-1-H180.192.56.2
EFI-2-CH3194.222.96.5
EFI-3-Cl214.643.26.8
EFI-4-OH196.192.16.0
EFI-5-NH2195.221.95.8
EFI-6-CF3248.193.77.1

The data in this table demonstrates how modifications to the core structure of this compound can systematically alter its physicochemical properties, which in turn would be expected to modulate its biological activity. A QSAR model derived from such data would provide quantitative insights into the structure-activity relationship, guiding the design of more effective therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Ethyl 4 Fluoro 1h Indazole

Design and Synthesis of Analogs of 3-Ethyl-4-fluoro-1H-indazole for SAR Exploration

The synthetic exploration of the this compound scaffold involves the systematic modification of its key positions to probe the chemical space and understand the structural requirements for biological activity. Analogs are designed and synthesized to evaluate the impact of altering substituents at the C-3, C-4, and other positions of the indazole ring, as well as the effect of N-substitution.

The C-3 position of the indazole ring is a critical vector for modification, and altering the ethyl group can significantly impact potency and selectivity. SAR studies on various indazole series have demonstrated the importance of the substituent at this position.

Research has shown that replacing the ethyl group with other functionalities can lead to enhanced biological effects. For instance, in one series of 1H-indazoles, replacing an ethyl group with a more sterically demanding cyclobutyl group resulted in analogs with enhanced potency. nih.gov In other studies focused on indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be crucial for strong inhibitory activity. nih.gov This suggests that the C-3 position can accommodate a range of functionalities, from simple alkyls to more complex hydrogen-bonding groups, to achieve desired biological outcomes.

Further demonstrating the versatility of the C-3 position, medicinal chemists have introduced active groups such as mercapto acetamide (B32628) or piperazine (B1678402) acetamide to leverage their potential for interaction with biological targets. nih.gov The direct functionalization of the C-3 position remains an area of significant interest, with methods being developed for C3-allylation to create quaternary chiral centers, highlighting the importance of this position for generating structural diversity. pnrjournal.com

Table 1: Impact of C-3 Substitutions on the Biological Activity of Indazole Analogs

Indazole CoreC-3 SubstituentObserved EffectReference
1H-Indazole DerivativeCyclobutyl (vs. Ethyl)Enhanced potency nih.gov
1H-IndazoleCarbohydrazide moietyCrucial for potent IDO1 inhibition nih.gov
1H-Indazole-3-amineMercapto acetamideIntroduced to explore cytotoxic activity nih.gov

The fluorine atom at the C-4 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. As a highly electronegative atom, it can alter the pKa of the indazole ring and participate in hydrogen bonding or other non-covalent interactions, thereby affecting the molecule's binding mode and affinity for its target. ossila.com

The position and nature of halogen substitution on the indazole ring can have a pronounced effect on biological activity. A comparative study on the inhibition of bovine milk lactoperoxidase (LPO) by various halogenated indazoles provided insights into these effects. While not a direct SAR study on a single therapeutic target, it demonstrated that the inhibitory potential varied significantly with the position and type of halogen. For instance, 4-fluoro-1H-indazole was one of several halogenated derivatives tested for enzyme inhibition. taylorandfrancis.com

SAR studies have provided specific insights into the effects of these substitutions:

C-5 Position: In a series of 1H-indazole-3-amine derivatives, the substituent on a benzene (B151609) ring attached to the C-5 position had a significant effect on anti-proliferative activity against the Hep-G2 cancer cell line. nih.gov The activity trend was observed as: 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent, underscoring the importance of the fluorine substitution pattern for this specific activity. nih.gov

C-6 Position: For fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a bulky, substituted phenyl group at the C-6 position, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl), was a key feature of potent compounds. nih.gov

C-4 and C-6 Positions: In the context of IDO1 inhibitors, SAR analysis revealed that substituent groups at both the C-4 and C-6 positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

C-7 Position: Substituents at the C-7 position can exert a strong influence on the electronic properties of the pyrazole (B372694) ring. For example, electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at C-7 were found to confer excellent N-2 regioselectivity during alkylation reactions, demonstrating their powerful electronic influence. nih.govnih.gov

Table 2: Effect of Benzene Ring Substitution on the Activity of Indazole Derivatives

PositionSubstituentBiological Target/ActivityObservationReference
C-53,5-difluorophenylAnti-proliferative (Hep-G2)Highest activity in the series nih.gov
C-54-fluorophenylAnti-proliferative (Hep-G2)Moderate activity nih.gov
C-62,6-dichloro-3,5-dimethoxyphenylFGFR Kinase InhibitionFeature of potent inhibitors nih.gov
C-7NO₂ or CO₂MeN-alkylation regioselectivityStrongly directs alkylation to N-2 nih.gov

Alkylation or acylation at the N-1 or N-2 positions of the indazole pyrazole ring is a common strategy to modulate a compound's properties. The choice between N-1 and N-2 substitution can have a profound impact on biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info Consequently, N-1 alkylation is often the thermodynamically controlled product, while N-2 substitution may be favored under kinetic control. researchgate.net

The regioselectivity of N-alkylation is heavily influenced by the substituents already present on the indazole ring, as well as the reaction conditions. nih.govnih.gov

Steric and Electronic Effects: Bulky substituents at the C-3 position can favor N-1 alkylation. A study found that C-3 substituents like tert-butyl or carboxamide resulted in >99% N-1 regioselectivity. nih.govd-nb.info Conversely, electron-withdrawing groups at the C-7 position can strongly favor N-2 alkylation. nih.govnih.gov

Impact on Activity: The biological consequences of N-substitution are significant. In a series of indazol-3-carboxylic acid derivatives developed as non-hormonal antispermatogenic agents, the presence of a substituted benzyl (B1604629) group at the N-1 position was found to be essential for activity. austinpublishinggroup.com The corresponding 2-benzyl isomer showed no activity, providing a stark example of the importance of substitution regiochemistry. austinpublishinggroup.com

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. The indazole nucleus itself is widely regarded as a key pharmacophore and a privileged scaffold in drug discovery. pnrjournal.comnih.gov Its aromatic, bicyclic nature provides a rigid framework that can be appropriately decorated with functional groups to achieve specific receptor interactions.

For the this compound scaffold, key pharmacophoric features can be inferred from SAR studies:

Hydrogen Bond Donor: The N-1 hydrogen of the 1H-indazole is a critical hydrogen bond donor. Its interaction with protein residues (e.g., in a kinase hinge region) is a common binding motif for indazole-based inhibitors. nih.govmdpi.com

Aromatic/Hydrophobic Regions: The fused benzene ring provides a large, flat hydrophobic surface that can engage in π-π stacking or van der Waals interactions within a protein's binding pocket. nih.gov

Hydrophobic Group/Halogen Bond Acceptor: The C-4 fluoro substituent can act as a hydrophobic element or a weak hydrogen/halogen bond acceptor. This feature can be crucial for tuning binding affinity and selectivity. nih.gov

Directional Substituents: The vectors at C-3 and N-1 allow for the placement of additional functional groups that can target specific sub-pockets of a binding site, providing opportunities to enhance potency and selectivity. nih.govaustinpublishinggroup.com

Docking models for other indazole-based inhibitors have confirmed that effective interactions often involve the 1H-indazole motif binding with key residues, while substituents on the ring engage with surrounding hydrophobic pockets, validating the role of the indazole structure as a core pharmacophore. nih.gov

Correlation of Structural Modifications with Molecular Interaction Profiles (e.g., binding modes)

Understanding how structural changes to the this compound scaffold affect its molecular interaction profile is key to rational drug design. Techniques such as X-ray crystallography and computational molecular docking are invaluable for visualizing binding modes and explaining observed SAR trends.

Molecular docking studies on various indazole-containing compounds have revealed common interaction patterns. For example, in a study of inhibitors for the c-KIT kinase domain, a pharmacophore model was generated that included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. nih.gov The indazole core often fulfills the roles of the hydrogen bond donor (N1-H) and one of the aromatic features. The fluorine atom can contribute to the hydrophobic feature. nih.gov

The substitution pattern on the indazole ring directly influences the molecule's ability to fit within the binding site and form key interactions.

N-Substitution: N-alkylation, particularly with groups like a benzyl ring, can introduce new aromatic features that engage in additional π-stacking interactions, potentially increasing affinity. However, it also removes the crucial N1-H hydrogen bond donor capability, which can be detrimental if that interaction is required for binding. This explains why N-1 substituted and unsubstituted indazoles can have vastly different biological activities. austinpublishinggroup.com

Benzene Ring Substitution: Adding substituents to the benzene ring can provide finer control over the molecule's orientation in the binding pocket. For example, bulky groups at C-6 can act as anchors, positioning other parts of the molecule for optimal interaction. nih.gov Halogen substitutions can alter the electronic surface potential, influencing electrostatic and halogen-bonding interactions with the protein.

C-3 Substitution: Modifications at the C-3 position project into a specific region of the binding site. The size, shape, and chemical nature of this substituent must be complementary to the targeted sub-pocket to enhance binding affinity.

Computational SAR and SPR Methodologies for this compound Derivatives

In the exploration of the chemical space surrounding this compound, computational methodologies serve as a powerful tool to elucidate its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). These in silico techniques offer predictive insights into how modifications to the core structure influence biological activity and physicochemical properties, thereby guiding the synthesis of more potent and effective derivatives.

Computational approaches are broadly categorized into ligand-based and structure-based methods. For derivatives of this compound, both strategies are instrumental in building predictive models.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. For a series of this compound analogs, 3D-QSAR models can be developed to correlate their biological activities with their three-dimensional properties. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate these models. In a typical study, the this compound scaffold would be aligned, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated. The resulting data can be visualized as contour maps, highlighting regions where modifications to the molecule would likely lead to an increase or decrease in biological potency. For instance, a positive contour for steric bulk at a specific position would suggest that adding a larger substituent at that point could enhance activity.

Pharmacophore modeling is another ligand-based approach that can be applied to understand the SAR of this compound derivatives. This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model for this class of compounds could reveal the crucial role of the indazole nitrogen atoms, the fluorine atom at the 4-position, and the ethyl group at the 3-position in interacting with a biological target.

Molecular docking is a prominent structure-based method that simulates the binding of a ligand (a this compound derivative) to the active site of a target protein. This technique can predict the preferred binding orientation and affinity of the molecule. For example, docking studies could reveal that the fluorine atom at the 4-position forms a key hydrogen bond or a favorable halogen bond with a specific amino acid residue in the target's active site, while the ethyl group at the 3-position occupies a hydrophobic pocket. Such insights are invaluable for designing derivatives with improved binding affinity.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. An MD simulation of a this compound derivative bound to its target can reveal the stability of the binding pose over time and highlight key interactions that are maintained throughout the simulation. nih.gov This method can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound derivatives, DFT calculations can be used to determine various molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energies. researchgate.net These properties can be correlated with the molecules' reactivity and metabolic stability, thus contributing to SPR understanding. For example, the electrostatic potential map can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing clues about its metabolic fate.

The integration of these computational methodologies provides a comprehensive framework for understanding the SAR and SPR of this compound derivatives. The predictive models generated from these studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Illustrative Data from a Hypothetical 3D-QSAR Study of this compound Derivatives

The following table represents a hypothetical dataset that could be generated from a 3D-QSAR study to predict the inhibitory activity of a series of this compound derivatives against a specific kinase target.

Compound IDR-group at N1Predicted pIC50Steric ContributionElectrostatic Contribution
1 -H6.50.81.2
2 -CH37.11.11.5
3 -CH2CH37.41.31.6
4 -Cyclopropyl7.81.51.8
5 -Phenyl6.91.01.4

Exploration of Biological Target Interactions and Mechanistic Pathways of 3 Ethyl 4 Fluoro 1h Indazole

In Vitro Target Engagement Studies of 3-Ethyl-4-fluoro-1H-indazole

There is no publicly available information from in vitro studies to characterize the direct binding of this compound to any biological target.

Enzyme Inhibition Assays (e.g., Kinases, Dehydrogenases)

No data from enzyme inhibition assays for this compound could be located. This includes a lack of information on its potential inhibitory effects on key enzyme families such as kinases or dehydrogenases. Consequently, metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, are not available for this compound.

Receptor Binding Assays and Allosteric Modulation Studies

Similarly, a search of scientific literature yielded no results from receptor binding assays for this compound. Therefore, its affinity and selectivity for any specific receptors remain unknown. There is also no information regarding any potential allosteric modulation effects, where the compound might bind to a site on a receptor other than the primary binding site to modify the receptor's activity.

Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published for this compound. These methods are crucial for characterizing the binding kinetics and thermodynamics of protein-ligand interactions, and the absence of such data means that the specifics of how this compound might interact with any protein target are completely undocumented.

Biochemical Characterization of this compound's Interaction with Specific Biomolecules

There is a complete lack of publicly available data on the biochemical characterization of this compound's interaction with any specific biomolecules.

Cellular Pathway Modulation by this compound in Model Systems

No research has been published detailing the effects of this compound on cellular pathways in any model systems.

Effects on Cell Signaling Cascades

Consistent with the lack of target engagement and biochemical data, there is no information available on how this compound might affect any cell signaling cascades.

Impact on Gene Expression and Protein Regulation

No specific studies detailing how this compound affects gene expression or regulates protein activity are currently available.

Investigation of Molecular Mechanisms Underlying this compound Activity

There is a lack of research into the molecular pathways and mechanisms through which this compound may exert any biological effects.

Selectivity Profiling of this compound Across Biological Targets

Data from selectivity profiling, which would delineate the specific biological targets with which this compound interacts, is not available in the current body of scientific literature.

Further research, including in vitro and in vivo studies, is necessary to elucidate the biological profile of this compound. Such investigations would be required to generate the data needed for a comprehensive analysis of its therapeutic potential and mechanism of action.

Functional Applications and Emerging Research Directions for 3 Ethyl 4 Fluoro 1h Indazole

3-Ethyl-4-fluoro-1H-indazole as a Chemical Probe in Biological and Chemical Systems

There is no specific information available in the reviewed literature to suggest that this compound has been utilized as a chemical probe.

In general, indazole derivatives are of interest in medicinal chemistry due to their diverse biological activities. nih.govnih.govnih.gov They are known to interact with various biological targets, and different substitutions on the indazole ring can modulate this activity. nih.govrsc.org For instance, some indazole derivatives have been investigated as kinase inhibitors for cancer therapy. nih.govrsc.orgresearchgate.net The development of a chemical probe typically requires a compound to exhibit high potency and selectivity for a specific biological target. Without such data for this compound, its suitability as a chemical probe remains undetermined.

Potential for this compound in Advanced Materials Science (e.g., optoelectronics, sensors)

Direct research on the application of this compound in advanced materials science is not present in the available literature.

However, the parent compound, 4-fluoro-1H-indazole, is recognized for its potential in this field. chemimpex.comossila.com The highly conjugated nature of the indazole ring system makes it a candidate for applications in dye-sensitized solar cells (DSSCs). ossila.com The fluorine atom can be used to tune the electronic energy gap of the molecule. ossila.com Furthermore, the pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers like iridium (Ir), lanthanides (Ln), and europium (Eu) to form photosensitizers. ossila.com These complexes can exhibit efficient ligand-to-metal energy transfer, a desirable property for optoelectronic applications such as organic light-emitting diodes (OLEDs). ossila.com

Given these characteristics of the 4-fluoro-1H-indazole core, it is plausible that this compound could be explored as a building block for advanced materials, but experimental data is needed to confirm this potential.

Role of this compound in Prodrug Design and Delivery Concepts

There is no information in the existing scientific literature regarding the use of this compound in prodrug design.

The general concept of using indazole derivatives in drug development is well-established, with many compounds having entered clinical trials for various diseases. nih.govnih.gov Prodrug design often involves modifying a known active molecule to improve its pharmacokinetic properties, such as solubility, stability, or targeted delivery. While the indazole nucleus is a key component in many pharmaceuticals, the specific role of the 3-ethyl and 4-fluoro substitutions in a prodrug context for this particular compound has not been described.

Future Research Avenues and Unexplored Frontiers for this compound

Given the absence of specific research on this compound, the future research avenues are broad and largely unexplored. Initial research would likely focus on the following areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound efficiently. Comprehensive characterization of its physicochemical properties would be a fundamental first step.

Biological Screening: A broad biological screening against a panel of common drug targets (e.g., kinases, G-protein coupled receptors) could identify potential therapeutic applications. The anti-cancer and anti-inflammatory potential, common for indazole derivatives, would be a logical starting point. nih.govnih.govnih.govrsc.org

Materials Science Exploration: Investigation into its photophysical properties, such as absorption and emission spectra, and its ability to form stable complexes with metals would be necessary to assess its suitability for optoelectronic or sensor applications, drawing parallels with the known properties of 4-fluoro-1H-indazole. ossila.com

Computational Modeling: In silico studies could predict potential biological targets and guide experimental work, saving resources and time in the early stages of investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethyl-4-fluoro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of substituted indazoles typically involves cyclization of hydrazine derivatives with substituted benzene precursors. For example, fluorinated indazoles are often synthesized via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for fluorination steps .
  • Catalyst systems : Copper(I) iodide or Pd(PPh₃)₄ can improve regioselectivity in cyclization .
  • Temperature control : Reactions at 80–100°C optimize kinetics without promoting side reactions (e.g., dehalogenation) .
    • Validation : Purity can be confirmed via HPLC (≥95%) and structural integrity via ¹⁹F NMR to verify fluorination at the 4-position .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and indazole ring protons (δ 7.0–8.5 ppm). Fluorine substituents induce deshielding in adjacent carbons .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms para-fluorine substitution .
  • FT-IR : Stretching bands at 1600–1650 cm⁻¹ (C=N) and 1220–1280 cm⁻¹ (C-F) validate the indazole core .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ with m/z ~179.1, matching the molecular formula C₉H₉FN₂ .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different cell-based assays?

  • Methodological Answer :

  • Assay Optimization : Control variables such as cell line specificity (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize cytotoxicity .
  • Data Normalization : Use internal standards (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) to address variability .
  • Mechanistic Studies : Combine kinase inhibition assays (e.g., PKA or AMPA receptor profiling) with molecular docking to clarify target engagement .

Q. How do structural modifications (e.g., ethyl group substitution) at the 3-position affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Analysis : LogP values (calculated via HPLC) increase with alkyl chain length, impacting blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Ethyl groups may reduce oxidative metabolism compared to methyl analogs .
  • SAR Trends : Replace the ethyl group with polar substituents (e.g., -OH or -COOEt) to modulate solubility and protein binding .

Q. What computational approaches predict the binding affinity of this compound to kinase targets (e.g., CDK or HSF1)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu81 in CDK2) and hydrophobic contacts with the ethyl/fluorine groups .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. RMSD < 2.0 Å indicates robust binding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbinding, correlating with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.